molecular formula C17H18ClN3OS B2736857 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone CAS No. 1795302-42-9

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone

Cat. No. B2736857
CAS RN: 1795302-42-9
M. Wt: 347.86
InChI Key: AETKDNAPNVYYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a compound like this would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactivities of the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the thiazepane ring might undergo reactions involving the nitrogen and sulfur atoms, while the chlorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and stability. These properties can be determined through a variety of experimental techniques .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer Activity : Compounds similar to (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone have been studied for their anticancer activity. For example, Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds and studied their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), finding that certain compounds showed high potency (Katariya, Vennapu, & Shah, 2021).
  • Antimicrobial Agents : Research by Wang et al. (2015) involved synthesizing derivatives with similar structures and found that some compounds exhibited favorable herbicidal and insecticidal activities (Wang et al., 2015).

Neuroprotective and CNS-Related Applications

  • Acetylcholinesterase Inhibitors : A study by Saeedi et al. (2019) synthesized a series of arylisoxazole-phenylpiperazines to evaluate their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Compounds similar to the one demonstrated potential as selective acetylcholinesterase inhibitors (Saeedi et al., 2019).

Antiviral and Antifungal Applications

  • Antiviral Activity : Chen et al. (2010) synthesized derivatives that showed certain antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).
  • Antifungal Activity : Lv et al. (2013) reported the synthesis of novel methanone derivatives with promising antifungal activity (Lv et al., 2013).

Analytical and Structural Characterization

  • Spectral Characterization and Docking Studies : Shahana and Yardily (2020) conducted a study involving the synthesis and characterization of compounds with similar structures, using techniques like UV, IR, NMR, and mass spectrometry. They also performed molecular docking studies to understand antibacterial activity (Shahana & Yardily, 2020).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicology studies. These studies might look at the compound’s effects on cells or organisms, its potential for causing cancer, or its environmental impact .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, or exploring its potential use in medicine or industry .

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS/c1-12-10-20-15(11-19-12)17(22)21-7-6-16(23-9-8-21)13-4-2-3-5-14(13)18/h2-5,10-11,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETKDNAPNVYYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.